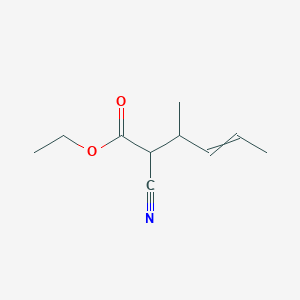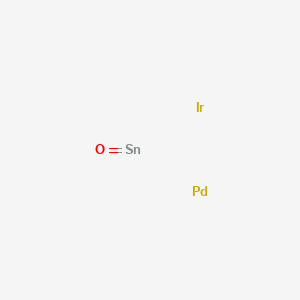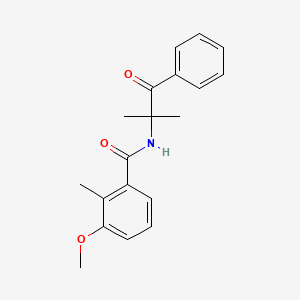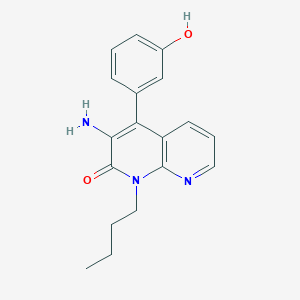![molecular formula C23H19N3O B14223853 N-(4-methoxyphenyl)-5-methyl-6H-indolo[2,3-b]quinolin-11-imine CAS No. 824935-72-0](/img/structure/B14223853.png)
N-(4-methoxyphenyl)-5-methyl-6H-indolo[2,3-b]quinolin-11-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenyl)-5-methyl-6H-indolo[2,3-b]quinolin-11-imine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes an indoloquinoline core fused with a methoxyphenyl group. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-5-methyl-6H-indolo[2,3-b]quinolin-11-imine typically involves multi-step organic reactions One common method includes the condensation of 2-aminobenzaldehyde with a suitable methoxyphenyl derivative under acidic or basic conditions, followed by cyclization to form the indoloquinoline core
Industrial Production Methods
Industrial production of this compound may utilize green chemistry approaches to enhance yield and reduce environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are often employed. These methods not only improve the efficiency of the synthesis but also align with sustainable chemical practices .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-5-methyl-6H-indolo[2,3-b]quinolin-11-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the imine group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, substituted indoloquinolines, and reduced amine derivatives .
Scientific Research Applications
N-(4-methoxyphenyl)-5-methyl-6H-indolo[2,3-b]quinolin-11-imine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Medicine: Explored for its antimicrobial and antiviral properties, making it a candidate for drug development.
Industry: Utilized in the development of organic semiconductors and materials science
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-5-methyl-6H-indolo[2,3-b]quinolin-11-imine involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, leading to the inhibition of DNA synthesis and cell division. Additionally, it can generate reactive oxygen species, causing oxidative stress and cell death. These mechanisms make it a potent anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler analog with a broad range of biological activities.
Indole: Another heterocyclic compound with significant pharmacological properties.
Benzothiazole: Known for its anticancer and antimicrobial activities.
Uniqueness
N-(4-methoxyphenyl)-5-methyl-6H-indolo[2,3-b]quinolin-11-imine stands out due to its unique combination of an indoloquinoline core with a methoxyphenyl group, which enhances its chemical reactivity and biological activity. This structural uniqueness allows for diverse applications in medicinal chemistry and materials science .
Properties
CAS No. |
824935-72-0 |
|---|---|
Molecular Formula |
C23H19N3O |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-5-methyl-6H-indolo[2,3-b]quinolin-11-imine |
InChI |
InChI=1S/C23H19N3O/c1-26-20-10-6-4-8-18(20)22(24-15-11-13-16(27-2)14-12-15)21-17-7-3-5-9-19(17)25-23(21)26/h3-14,25H,1-2H3 |
InChI Key |
KSPPVPIKRCJVMW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NC3=CC=C(C=C3)OC)C4=C1NC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[Di(propan-2-yl)amino][4-(methylsulfanyl)phenyl]boranyl](/img/structure/B14223800.png)

![(5,5-Dimethyl-1,2-diphenylhex-2-en-1-yl)[bis(phenylethynyl)]silanol](/img/structure/B14223815.png)
![4-Methyl-5-[methyl(phenyl)amino]-5-oxopentanoic acid](/img/structure/B14223816.png)
![4-[(8-Azabicyclo[3.2.1]octan-3-ylidene)methyl]-N,N-diethylbenzamide](/img/structure/B14223830.png)
![2-[(Dimethylcarbamothioyl)sulfanyl]-2-methylbutanoic acid](/img/structure/B14223833.png)
![{[(5,5-Diiodo-3,3-dimethylpentyl)oxy]methyl}benzene](/img/structure/B14223844.png)

![N,N-Dibutyl-5-[2-(isoquinolin-5-YL)ethenyl]naphthalen-2-amine](/img/structure/B14223859.png)

![6-Chloro-3-(3-ethylphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14223869.png)
